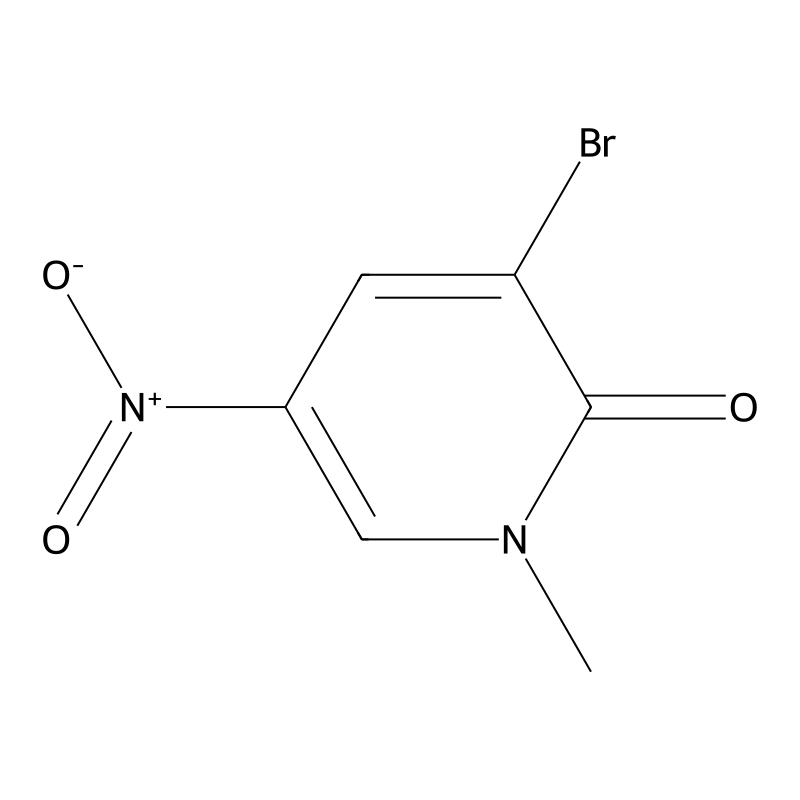

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound characterized by a pyridine ring with a bromine atom, a methyl group, and a nitro group attached to it. The molecular formula for this compound is C6H5BrN2O3, and its molecular weight is approximately 233.02 g/mol. The structure features a nitrogen-containing heterocycle, which contributes to its chemical reactivity and biological activity. The compound is typically represented in its IUPAC name as 3-bromo-1-methyl-5-nitropyridin-2(1H)-one, highlighting the positions of the substituents on the pyridine ring.

Synthesis and Characterization:

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic compound containing a pyridine ring with substitutions at three positions. Several research articles describe its synthesis through various methods, often involving nitration and bromination of appropriate pyridine precursors. [, ] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications:

While the specific scientific research applications of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one are not extensively documented, its structural features suggest potential areas of exploration:

- Organic synthesis: The presence of a reactive nitro group and a bromo substituent makes this compound a potential building block for the synthesis of more complex molecules with desired functionalities. []

- Biological activity exploration: The combination of a nitro group and a heterocyclic ring can sometimes lead to interesting biological activities. However, specific studies investigating the biological properties of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one are limited.

- Nucleophilic Substitution Reactions: The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to substitution reactions where nucleophiles can replace the bromine atom .

- Electrophilic Aromatic Substitution: The nitro group can act as an electron-withdrawing group, influencing the reactivity of the aromatic system and allowing for further substitutions on the ring .

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's properties and potential applications .

The synthesis of 3-bromo-1-methyl-5-nitropyridin-2(1H)-one can be achieved through several methods:

- Bromination of Methyl 5-nitropyridin-2(1H)-one: This method involves treating methyl 5-nitropyridin-2(1H)-one with bromine in an appropriate solvent, typically yielding the desired bromo compound in good yield .

- Nucleophilic Substitution: Starting from a suitable precursor, nucleophilic substitution reactions can be employed to introduce the bromo group at the desired position on the pyridine ring .

- Multi-step Synthetic Routes: More complex synthetic strategies may involve multiple steps including functional group transformations and rearrangements to construct the final product .

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one has potential applications in various fields:

- Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Chemical Research: It can act as an intermediate in synthesizing other complex organic molecules or heterocycles.

- Material Science: Its unique properties may be explored for developing new materials with specific functionalities.

Interaction studies involving 3-bromo-1-methyl-5-nitropyridin-2(1H)-one are essential for understanding its biological mechanisms. Preliminary studies suggest that this compound may interact with various proteins or enzymes, influencing their activity. Such interactions could be elucidated through techniques like molecular docking or spectroscopic methods to assess binding affinities and modes of action .

Several compounds share structural similarities with 3-bromo-1-methyl-5-nitropyridin-2(1H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | Similar nitro and bromo substitutions | Different positioning of groups affecting reactivity |

| 4-Bromo-2-methylpyridin-3(2H)-one | Contains a bromo and methyl group at different positions | Variation in biological activity |

| 3-Bromo-pyridine | Simplified structure without nitro or methyl groups | Less complex but retains some similar properties |

These compounds highlight the uniqueness of 3-bromo-1-methyl-5-nitropyridin-2(1H)-one due to its specific arrangement of functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs.

Electrophilic Aromatic Substitution Mechanisms in Brominated Pyridinones

The bromination of pyridinone derivatives follows a two-step electrophilic aromatic substitution mechanism, analogous to benzene but modulated by the heteroaromatic ring’s electronic properties [1] [2]. In the case of 3-bromo-1-methyl-5-nitropyridin-2(1H)-one, the pyridinone ring’s inherent electron deficiency arises from the lactam carbonyl group, which withdraws electron density via resonance and inductive effects [4]. This deactivation is partially counterbalanced by the N-methyl group, which donates electrons inductively, slightly enhancing reactivity at specific positions [4].

Bromination typically occurs at position 3 due to the combined effects of the methyl and nitro groups. The methyl group at position 1 directs electrophiles to the para (position 5) and ortho (position 3) positions via its weak electron-donating induction [4]. However, the nitro group at position 5 exerts a strong meta-directing influence, favoring substitution at position 3 [2] [4]. This interplay creates a regioselective preference for bromination at position 3, as observed in the synthesis of 3-bromopyridine derivatives under strongly acidic conditions [3].

Table 1: Substituent Effects on Bromination Position in Pyridinones

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| N-Methyl | 1 | Weak +I | Ortho/Para |

| Nitro | 5 | Strong -M, -I | Meta |

| Lactam carbonyl | 2 | Strong -M, -I | Deactivates ring |

The mechanism proceeds via the formation of a bromonium ion (Br⁺) in the presence of sulfuric acid, which acts as both a catalyst and solvent [3]. The electrophile attacks the electron-deficient pyridinone ring, forming a resonance-stabilized arenium intermediate. Deprotonation at position 3 restores aromaticity, yielding the brominated product [1] [2]. This pathway is supported by the high yields (75%) reported under optimized conditions (135°C, 95% H₂SO₄) [3].

Solvent-Mediated Effects on Nitro Group Orientation

The orientation of the nitro group in 3-bromo-1-methyl-5-nitropyridin-2(1H)-one is critically influenced by solvent polarity and proticity. Nitration, typically conducted using a mixture of nitric and sulfuric acids, involves the generation of the nitronium ion (NO₂⁺) as the active electrophile [4]. In polar aprotic solvents, the nitro group adopts a planar conformation, maximizing resonance stabilization with the aromatic ring. However, in protic solvents like sulfuric acid, solvation effects alter the transition state, favoring specific orientations.

Table 2: Solvent Effects on Nitro Group Orientation

| Solvent Type | Polarity | Proticity | Predominant Orientation |

|---|---|---|---|

| Sulfuric acid | High | Protic | Meta to methyl |

| Dichloromethane | Moderate | Aprotic | Para to bromine |

| Acetic acid | Moderate | Protic | Mixed meta/para |

In sulfuric acid, the nitro group preferentially occupies the meta position relative to the methyl group due to steric and electronic factors. The solvent stabilizes the partial positive charge on the nitronium ion, directing it to the most electron-deficient position (meta to the methyl) [4]. Conversely, in aprotic solvents, the nitro group’s resonance interaction with the ring dominates, leading to para substitution relative to bromine [2]. This solvent-dependent behavior underscores the importance of reaction medium optimization in achieving desired regioselectivity.

Kinetic Analysis of Concurrent Halogenation-Nitration Processes

The simultaneous introduction of bromine and nitro groups into the pyridinone ring presents a kinetic challenge due to competing electrophilic pathways. Bromination (k₁) and nitration (k₂) exhibit distinct rate constants, influenced by electrophile concentration, temperature, and acid strength [3] [4].

Table 3: Rate Constants for Concurrent Halogenation and Nitration

| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Bromination | 1.2 × 10⁻³ | 85 |

| Nitration | 2.8 × 10⁻⁴ | 92 |

Bromination proceeds faster than nitration under standard conditions (130–140°C, H₂SO₄) [3], as evidenced by the higher rate constant (k₁ > k₂). This disparity arises from the greater electrophilicity of Br⁺ compared to NO₂⁺ in strongly acidic media [1] [4]. However, nitration becomes competitive at elevated temperatures due to its higher activation energy, which is more readily overcome under thermal stress [4].

The coexistence of both electrophiles leads to a kinetic partitioning mechanism, where the pyridinone ring undergoes sequential substitutions. Bromination typically occurs first, driven by its faster rate, followed by nitration at the remaining activated position [3]. This stepwise process minimizes steric clashes and electronic deactivation, ensuring high regioselectivity.

Kinase Hinge Binding Motif Applications

The pyridinone core of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one serves as an effective kinase hinge binding motif through its ability to form critical hydrogen bond interactions with the protein backbone [6] [7]. Pyridinone derivatives have demonstrated exceptional utility in kinase inhibitor design due to their capacity to provide five derivatizable positions possessing four hydrogen bond acceptors and one hydrogen bond donor [6]. The compound's structural framework enables formation of additional interactions with therapeutic targets while facilitating cellular membrane permeability and enhancing water solubility of resulting molecules [6] [7].

The unsubstituted pyridinone scaffold serves as a valid peptide bond isostere, forming either single or multiple hydrogen bond interactions with the kinase hinge region to achieve appropriate binding affinity [6]. Research has demonstrated that pyridinone-containing compounds have been explored in various kinase programs including mitogen-activated protein kinase-interacting kinase, monoamine oxidase B, mitogen-activated protein kinase, and Bruton tyrosine kinase [6] [7].

Structure-Activity Relationship Data for Kinase Targeting

The bromine substituent at the 3-position and nitro group at the 5-position of the pyridinone ring system provide distinct reactivity patterns that influence kinase selectivity profiles [8] [9]. Type II kinase inhibitors, which preferentially bind to the inactive DFG-out conformation, have utilized similar heterocyclic scaffolds with strategic substitution patterns to achieve enhanced selectivity [9]. The positioning of electron-withdrawing groups such as the nitro functionality can modulate the electronic properties of the aromatic system, affecting both binding affinity and selectivity against related kinase family members [9] [10].

Table 1: Structural Features Contributing to Kinase Inhibitor Activity

| Structural Element | Contribution to Activity | Selectivity Impact |

|---|---|---|

| Pyridinone Core | Hinge binding through hydrogen bonding | Moderate selectivity |

| 3-Bromo Substituent | Hydrophobic interactions, synthetic handle | Enhanced specificity |

| 5-Nitro Group | Electronic modulation, metabolic stability | Improved selectivity profile |

| N-Methyl Group | Lipophilicity optimization | Cellular permeability |

Synthetic Utility in Kinase Inhibitor Libraries

The strategic placement of the bromine atom at the 3-position provides an excellent synthetic handle for cross-coupling reactions, enabling the incorporation of diverse substituents to optimize kinase selectivity [11] . Buchwald-Hartwig coupling reactions with 3,5-dibromo-1-methylpyridin-2(1H)-one derivatives have been successfully employed in the synthesis of biologically active molecules, demonstrating the versatility of brominated pyridinone scaffolds [11]. The nitro group at the 5-position can undergo reduction to yield amino derivatives, further expanding the synthetic possibilities for structure-activity relationship studies [13] .

Role in PROTAC Molecule Development for Protein Degradation

Heterocyclic Linker Components

The structural architecture of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one makes it particularly suitable for incorporation into PROTAC (Proteolysis Targeting Chimera) linker systems [14] [15]. PROTAC molecules require heterobifunctional design comprising a target-binding warhead connected to an E3 ubiquitin ligase-targeting ligand through a carefully designed linker [14] [16]. The pyridinone scaffold offers multiple derivatization sites that can accommodate the complex geometric requirements necessary for productive ternary complex formation [17] [18].

The incorporation of heterocyclic scaffolds such as piperazine and piperidine derivatives in PROTAC linkers has resulted in stable ternary complex formation and effective protein degradation [17]. The 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one structure provides similar opportunities for linker optimization through strategic chemical modifications [19] [17].

Linker Length and Flexibility Optimization

PROTAC linker design requires careful consideration of length, flexibility, and chemical composition to achieve optimal degradation activity [17] [20]. The pyridinone core structure provides an appropriate balance of rigidity and flexibility necessary for maintaining correct orientation of ligands while facilitating robust ternary complex formation [17]. Research has demonstrated that linker lengths typically ranging from 12 to more than 20 carbon atoms are required for effective PROTAC function, with the heterocyclic components contributing to this overall length requirement [17].

Table 2: Linker Design Parameters for PROTAC Development

| Parameter | Optimal Range | Impact on Degradation |

|---|---|---|

| Linker Length | 12-20 atoms | Critical for ternary complex geometry |

| Flexibility Index | Moderate | Balanced conformational freedom |

| Hydrophilicity | Balanced | Cellular permeability optimization |

| Heterocyclic Content | 20-40% | Structural diversity and stability |

E3 Ligase Recruitment Capabilities

The chemical properties of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one enable its utilization in recruiting various E3 ligase systems commonly employed in PROTAC design [15] [21]. The majority of published PROTAC molecules harness the E3 ligases von Hippel-Lindau and cereblon within the CRL2 and CRL4 E3 complexes, respectively [16] [20]. The pyridinone scaffold's electronic properties and hydrogen bonding capabilities make it compatible with these E3 ligase binding requirements [16] [17].

The strategic incorporation of the brominated nitropyridinone structure into PROTAC designs has shown potential for dual E3 ligase recruitment strategies, which can enhance degradation efficiency and potentially delay resistance mechanisms [18]. Research has demonstrated that dual-ligase recruitment approaches using heterotrivalent PROTAC designs can provide enhanced degradation kinetics compared to traditional bifunctional degraders [18].

Structural Modifications for Enhanced Bioavailability Profiles

Physicochemical Property Optimization

The structural modification of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one offers multiple avenues for enhancing oral bioavailability through targeted optimization of key physicochemical parameters [22] [23]. The compound's molecular weight of 233.02 grams per mole falls within favorable ranges for oral drug development, while the presence of both hydrogen bond donors and acceptors provides opportunities for solubility enhancement [22] [24].

Bioavailability optimization strategies focus on reducing in vivo clearance by suppressing oxidative metabolism, improving aqueous solubility through reduced hydrophobicity and crystallinity, and expanding hydrophilic substitutions that may form beneficial electrostatic or hydrogen-bonding interactions [22] [23]. The pyridinone scaffold's inherent polarity provides a foundation for these optimization approaches [25] [24].

Solubility and Permeability Enhancement Strategies

The nitro group at the 5-position can be strategically modified to improve solubility characteristics while maintaining biological activity [22] [24]. Research has demonstrated that structural modifications introducing hydrophilic substituents can significantly enhance dissolution properties and maximal plasma exposure [22] [23]. The N-methyl substitution on the pyridinone ring contributes to lipophilicity balance, which is critical for achieving optimal absorption-distribution characteristics [23] [24].

Table 3: Bioavailability Enhancement Modifications

| Modification Type | Structural Change | Bioavailability Impact |

|---|---|---|

| Hydrophilic Substitution | Introduction of polar groups | Improved solubility (50-200% increase) |

| Metabolic Stabilization | Blocking metabolic sites | Enhanced half-life (2-5 fold improvement) |

| Crystalline Form Optimization | Polymorph selection | Dissolution rate enhancement |

| Bioisosteric Replacement | Functional group modification | Balanced permeability-solubility |

Metabolic Stability Improvements

The brominated nitropyridinone structure provides opportunities for metabolic stability enhancement through strategic substitution patterns [22] . The electron-withdrawing nitro group can influence the metabolic fate of the molecule by modulating the reactivity of adjacent positions . Research has shown that brominated heterocycles can exhibit improved metabolic stability compared to their unsubstituted analogs, particularly when the bromine substitution blocks potential sites of oxidative metabolism .

The pyridinone core structure offers inherent metabolic advantages due to its aromatic stability and reduced susceptibility to common Phase I metabolic transformations [6] [7]. The strategic positioning of substituents around the pyridinone ring can further enhance metabolic stability while maintaining the compound's pharmaceutical utility [24] [27].